Carbachol
Overview
Description
Mechanism of Action
Target of Action
Carbachol, also known as carbamoylcholine, is a muscarinic agonist . It primarily targets muscarinic and nicotinic receptors . These receptors are part of the parasympathetic nervous system and play a crucial role in various physiological functions, including heart rate, digestion, and salivation.
Mode of Action
This compound acts as a parasympathomimetic . It mimics the action of acetylcholine, a neurotransmitter in the body, by binding to and activating muscarinic and nicotinic receptors . This interaction leads to various physiological effects. For instance, intraocular administration of this compound leads to miosis (constriction of the pupil) and decreases intraocular pressure via increased aqueous humour outflow .
Biochemical Pathways
This compound’s action on muscarinic and nicotinic receptors affects several biochemical pathways. It stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C . These events lead to various downstream effects, including the modulation of ion channels and changes in cellular metabolism.
Pharmacokinetics
It is usually administered topically to the eye or through intraocular injection . This compound is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action, with significant effects 24 hours after administration .
Result of Action
The primary molecular effect of this compound is the activation of muscarinic and nicotinic receptors, leading to various cellular responses. For example, in the eye, this compound induces miosis and increases aqueous humour outflow, reducing intraocular pressure . This makes it useful in treating conditions like glaucoma.
Action Environment
Environmental factors can influence the action of this compound. For instance, certain substances can potentiate the bronchoconstrictive effect of this compound. One study found that salicylic acid amplifies this compound-induced bronchoconstriction in human lung slices . This suggests that environmental and industrial toxicants could exacerbate conditions like asthma by modulating the action of compounds like this compound .
Biochemical Analysis
Biochemical Properties
Carbachol plays a significant role in biochemical reactions by acting as an agonist of muscarinic and nicotinic receptors. It is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action . This compound interacts with enzymes such as acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By resisting hydrolysis, this compound prolongs the activation of acetylcholine receptors, thereby enhancing parasympathetic nervous system effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It induces miosis and decreases intraocular pressure by increasing aqueous humor outflow in ocular tissues . In the nervous system, this compound stimulates both muscarinic and nicotinic receptors, leading to increased neurotransmitter release and modulation of synaptic transmission . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating G protein-coupled receptors and ion channels .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating muscarinic and nicotinic acetylcholine receptors. This activation leads to various downstream effects, including the opening of ion channels, activation of second messenger systems, and modulation of enzyme activity . This compound’s resistance to hydrolysis by acetylcholinesterase allows it to maintain prolonged receptor activation, resulting in sustained parasympathetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is not easily metabolized by cholinesterase, allowing it to have a longer duration of action compared to other choline esters . Studies have shown that this compound can maintain significant effects for up to 24 hours after administration . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained parasympathetic stimulation and potential desensitization of acetylcholine receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily induces parasympathetic effects, such as miosis and decreased intraocular pressure . At higher doses, this compound can elicit nicotinic effects, including muscle contractions and increased neurotransmitter release . Toxic or adverse effects at high doses include excessive parasympathetic stimulation, leading to symptoms such as bradycardia, hypotension, and respiratory distress .
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. It is metabolized to a small extent by acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . This compound’s resistance to hydrolysis allows it to maintain prolonged receptor activation, enhancing parasympathetic effects . The metabolic pathways involving this compound also include interactions with enzymes and cofactors involved in neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed in the gastrointestinal tract and does not cross the blood-brain barrier . This compound is usually administered topically or through intraocular injection to achieve localized effects . In ocular tissues, this compound increases aqueous humor outflow and decreases intraocular pressure . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, muscarinic and nicotinic acetylcholine receptors. This compound binds to these receptors on the cell surface, leading to the activation of downstream signaling pathways . In pancreatic acinar cells, this compound has been shown to induce amylase release through the minor-regulated secretory pathway . The localization and activity of this compound are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Carbamoylcholine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with urea to form 2-chloroethyl-carbamate. This intermediate is then quaternized by reacting with trimethylamine . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Carbamoylcholine undergoes several types of chemical reactions, including:
Hydrolysis: Carbamoylcholine is resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action.
Oxidation and Reduction: These reactions are less common for carbamoylcholine due to its stable structure.
Substitution: Carbamoylcholine can participate in substitution reactions, particularly involving its quaternary ammonium group.
Common reagents and conditions used in these reactions include aqueous solutions and mild temperatures to maintain the integrity of the compound. Major products formed from these reactions are typically derivatives of carbamoylcholine with modified functional groups.
Scientific Research Applications
Carbamoylcholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cholinergic mechanisms and receptor interactions.
Biology: Employed in research on neurotransmission and receptor activation.
Medicine: Utilized in ophthalmology to induce miosis and reduce intraocular pressure. It is also used in studies related to parasympathetic nervous system functions.
Industry: Applied in the development of drugs targeting cholinergic receptors and in the synthesis of related compounds.
Comparison with Similar Compounds
Carbamoylcholine is unique due to its dual action on muscarinic and nicotinic receptors. Similar compounds include:
Acetylcholine: The natural neurotransmitter with a shorter duration of action due to rapid hydrolysis by acetylcholinesterase.
Bethanechol: A muscarinic agonist with selective action on the gastrointestinal and urinary tracts.
Methacholine: Primarily used in diagnostic tests for asthma due to its bronchoconstrictive properties.
Carbamoylcholine’s resistance to enzymatic hydrolysis and its ability to activate both receptor types make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
2-carbamoyloxyethyl(trimethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXQGSRWJZDOB-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2O2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048397 | |
Record name | Carbamylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.48e-01 g/L | |
Details | Pubchem: Hazardous Substances Data Bank | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Pubchem: Hazardous Substances Data Bank | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
462-58-8, 51-83-2 | |
Record name | Carbamylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamoylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbamylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBAMOYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 210 °C | |
Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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